molecular formula C16H18N2O5S B2929185 1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)urea CAS No. 2034617-04-2

1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)urea

Cat. No. B2929185
CAS RN: 2034617-04-2
M. Wt: 350.39
InChI Key: OAZGHANQHKTLSE-UHFFFAOYSA-N
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Description

1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)urea is a chemical compound that has been widely studied for its potential applications in various fields of scientific research. This compound is also known by its chemical name, BDDU, and has been found to have a range of biochemical and physiological effects that make it a promising candidate for further investigation.

Scientific Research Applications

Synthesis and Application in Organic Chemistry

Urea derivatives have been extensively studied for their utility in organic synthesis. For example, the use of ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement has been demonstrated for the synthesis of ureas from carboxylic acids. This method provides a racemization-free synthesis pathway, highlighting the significance of urea derivatives in producing hydroxamic acids and ureas efficiently and in an environmentally friendly manner (Kishore Thalluri et al., 2014).

Anticancer Activity

N-substituted ureas have shown potential in anticancer applications. A study outlined the de novo synthesis of a primary metabolite, suggesting that such compounds could be active agents in cancer treatment, especially in the context of kidney cancer. This underscores the role of urea derivatives in medicinal chemistry and drug development (B. Nammalwar et al., 2010).

Antioxidant Activity

Certain urea derivatives exhibit significant antioxidant activity. For instance, compounds synthesized from urea, benzaldehyde, and ethyl acetoacetate were screened for their antioxidant properties, demonstrating the potential of urea derivatives in developing therapeutic agents with antioxidant capabilities (S. George et al., 2010).

Polymer Solar Cells

Urea-doped ZnO films have been investigated as an electron transport layer in inverted polymer solar cells. The introduction of urea helps to passivate defects, enhance exciton dissociation, and improve charge extraction efficiency, indicating the potential of urea derivatives in enhancing the performance of photovoltaic devices (Zongtao Wang et al., 2018).

Organic Electronics

In the field of organic electronics, urea derivatives have been utilized to modify electrochemical and electrochromic properties of materials, showcasing their role in developing advanced materials for electronic applications (Bin Hu et al., 2013).

properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-[2-(2-hydroxyethoxy)-2-thiophen-3-ylethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O5S/c19-4-5-21-15(11-3-6-24-9-11)8-17-16(20)18-12-1-2-13-14(7-12)23-10-22-13/h1-3,6-7,9,15,19H,4-5,8,10H2,(H2,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAZGHANQHKTLSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)NCC(C3=CSC=C3)OCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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